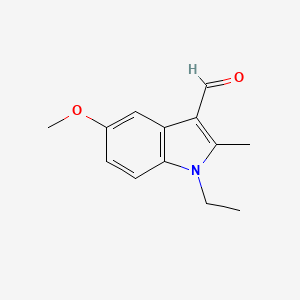

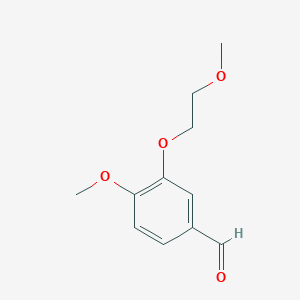

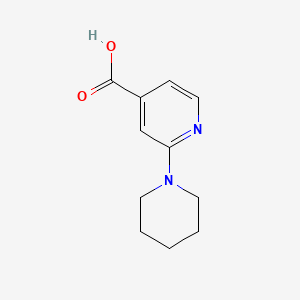

![molecular formula C16H15FO2S B1309092 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 477334-44-4](/img/structure/B1309092.png)

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone

Overview

Description

The compound "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" is a chemical entity that appears to be related to a class of compounds that include a phenylsulfanyl group and a propanone moiety. These types of compounds are of interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a phenylsulfanyl group and modifications on the propanone unit.

Synthesis Analysis

The synthesis of related compounds involves the introduction of a phenylsulfanyl group and various substituents on the propanone backbone. For instance, the synthesis of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, as reported in the first paper, includes the creation of a bifunctional antimelanoma agent with both a tyrosinase-activatable phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group . This suggests that the synthesis of "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" would likely involve similar strategies, potentially including the use of a fluorophenylsulfanyl precursor and a methoxyphenyl-modified propanone.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a phenylsulfanyl group attached to a propanone core. The second paper discusses the structure of reaction products from 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with various nucleophilic agents, which were characterized by X-ray crystallography . This indicates that the molecular structure of "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" would also be amenable to analysis by similar techniques, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from the reactions described in the papers. For example, the first paper reports that the synthesized compound reacts quickly with GSH at physiological pH . The third paper describes the stereoselective formation of an oxirane by reaction of diazomethane on a related compound, followed by ring opening by various nucleophiles . These findings suggest that "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" may also undergo similar reactions, potentially leading to the formation of various derivatives through nucleophilic attack.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" are not detailed in the provided papers, the properties of structurally related compounds can provide some insights. The papers suggest that these compounds have significant cytotoxic activity , and their reactivity with different nucleophiles can be influenced by reaction conditions such as solvent and temperature . Therefore, it can be hypothesized that the compound would exhibit similar properties, which could be fine-tuned by modifying the reaction conditions during its synthesis and further chemical elaboration.

Scientific Research Applications

Metabolic Pathways and Bioconversion

Researchers have investigated the metabolism of compounds structurally similar to "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" in biological systems. One study focused on the metabolic pathways of a smoke flavour ketone, identifying its metabolites in rat urine and developing a method for their quantitative determination. This research provides insights into how such compounds are processed in living organisms, suggesting potential bioconversion applications for related compounds (Jodynis-Liebert, 1993).

Chemical Synthesis and Resolution

Significant work has been done on the chemical synthesis and resolution of compounds with similar structural features, highlighting the potential for creating enantiomerically pure substances. For instance, the resolution of a nonsteroidal antiandrogen and determination of the active enantiomer's absolute configuration were explored, demonstrating the importance of stereochemistry in the activity of such compounds (Tucker & Chesterson, 1988).

Proton Exchange Membranes for Fuel Cells

The synthesis and functionalization of polymers based on fluorophenyl and methoxyphenyl groups have been researched for applications in fuel cell technology. Studies have developed sulfonated poly(arylene ether sulfone) copolymers, showcasing their suitability as proton exchange membrane materials due to their high proton conductivity and good thermal stability (Kim, Robertson, & Guiver, 2008). Another study focused on poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, emphasizing their high proton conductivities and low methanol permeabilities, making them promising materials for fuel cell applications (Wang et al., 2012).

Antimicrobial Activity

The compound's structural analogs have been synthesized and evaluated for their antimicrobial activity, offering a potential avenue for developing new antimicrobial agents. This underscores the broader applicability of such compounds in pharmaceutical research (Nagamani et al., 2018).

Safety And Hazards

properties

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLVFMRPOMKBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200917 | |

| Record name | 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone | |

CAS RN |

477334-44-4 | |

| Record name | 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477334-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((4-FLUOROPHENYL)THIO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

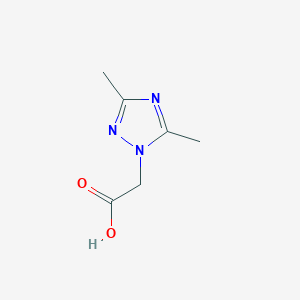

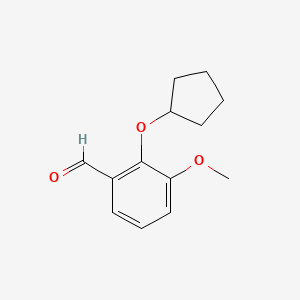

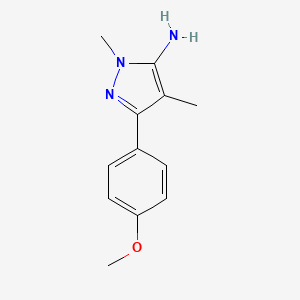

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

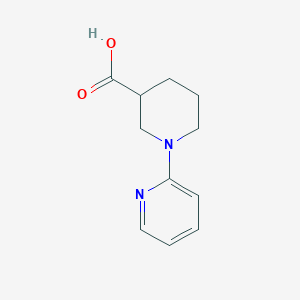

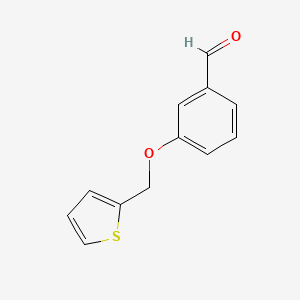

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)

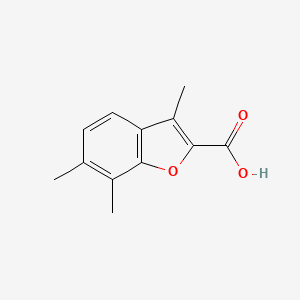

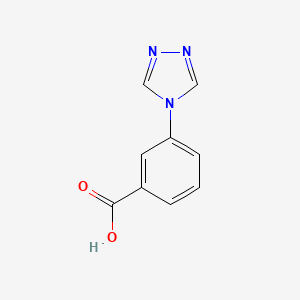

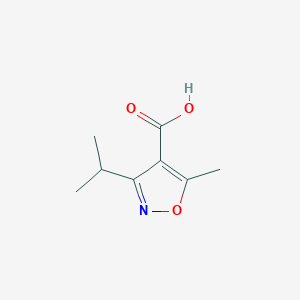

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)